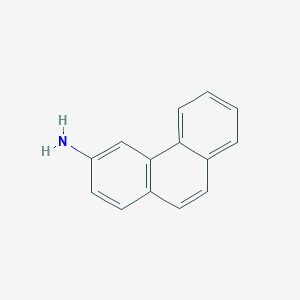
fenantren-3-amina
Descripción general
Descripción
3-Phenanthrylamine is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Phenanthrylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Phenanthrylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenanthrylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de moléculas complejas
Las aminas, como la fenantren-3-amina, son compuestos orgánicos versátiles caracterizados por la presencia de uno o más átomos de nitrógeno unidos a átomos de carbono . Sirven como bloques de construcción valiosos en la síntesis orgánica, permitiendo la construcción de moléculas complejas, incluyendo productos farmacéuticos, agroquímicos y productos naturales .
Química medicinal
En química medicinal, las aminas encuentran una amplia aplicación. Sirven como componentes esenciales de fármacos y moléculas bioactivas . El desarrollo de nuevas terapias basadas en aminas, incluyendo ligandos de receptores, inhibidores de enzimas y agentes anticancerígenos, sigue siendo un área de investigación prominente .
Ciencia de materiales
Las aminas desempeñan roles cruciales en la ciencia de materiales, contribuyendo al diseño y fabricación de polímeros, catalizadores, sensores y materiales funcionales . Sus propiedades electrónicas, ópticas y mecánicas únicas las hacen aptas para aplicaciones en electrónica orgánica, fotovoltaica y biomateriales .
Tecnologías sostenibles
Los recientes avances en la química de las aminas han dado lugar a aplicaciones innovadoras en tecnologías sostenibles, incluyendo transformaciones catalíticas, energías renovables y remediación ambiental . Las aminas son cada vez más reconocidas por su potencial en la captura de carbono, el almacenamiento de energía y la síntesis de productos químicos verdes .
Agentes anticancerígenos
Los alcaloides de fenantroindolizidina, que pueden sintetizarse a partir de la this compound, han sido de considerable interés como agentes anticancerígenos debido a su excepcionalmente potente actividad antitumoral . El objetivo molecular de los análogos de la fenantroindolizidina puede ser novedoso y diferente de los objetivos de los fármacos anticancerígenos conocidos
Mecanismo De Acción
Target of Action
Phenanthren-3-amine, also known as 3-Phenanthrylamine, is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings Pahs are known to interact with various cellular targets, including enzymes, receptors, and dna .
Mode of Action
Pahs generally exert their effects through interactions with cellular targets, leading to changes in cellular function
Biochemical Pathways
Phenanthren-3-amine may participate in various biochemical pathways. For instance, the formation of PAHs like Phenanthren-3-amine has been studied in butane or butadiene flames, where reaction pathways from phenyl radicals to phenanthrene via C2H3 and C4H4 additions were investigated . .
Pharmacokinetics
The compound’s predicted log kow value of 343 suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Pahs are known to have various biological effects, including potential carcinogenicity . Phenanthren-3-amine has been reported as a questionable carcinogen with experimental tumorigenic data .
Action Environment
The action of Phenanthren-3-amine can be influenced by various environmental factors. For instance, the presence of surfactants like Triton X-100 has been shown to enhance the biodegradation of phenanthrene, a structurally similar compound . .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Phenanthren-3-amine are not fully understood yet. It is known that Phenanthren-3-amine can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the degradation of phenanthrene by certain bacterial strains
Cellular Effects
The cellular effects of Phenanthren-3-amine are not well-documented. Given its structural similarity to phenanthrene, it may influence cell function in similar ways. Phenanthrene has been shown to be degraded by certain bacterial strains, which could potentially impact cellular metabolism
Propiedades
IUPAC Name |
phenanthren-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWRJSZODLRHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172319 | |
| Record name | 3-Phenanthrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-54-2 | |
| Record name | 3-Phenanthrenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenanthrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenanthrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENANTHRYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31408D985F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the nitro group be selectively introduced to the phenanthrene ring system when a hydroxyl group is present?
A2: Yes, the research demonstrates the successful and controlled nitration of 2-phenanthrol. [] By using dilute acetic acid and a controlled amount of nitric acid at low temperature (0-3°C), researchers achieved a 65.6% yield of 1-nitro-2-phenanthrol and a 3.2% yield of 3-nitro-2-phenanthrol. [] This highlights the possibility of regioselective nitration even in the presence of a hydroxyl group on the phenanthrene ring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
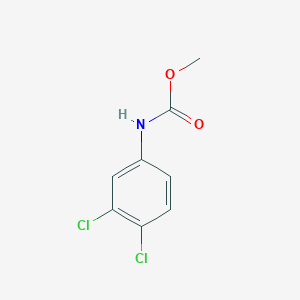
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)

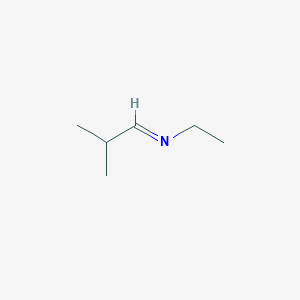
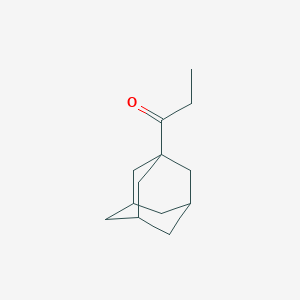

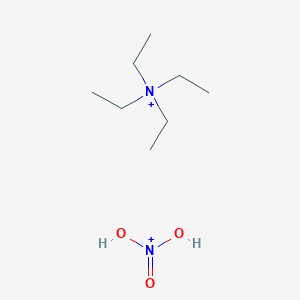
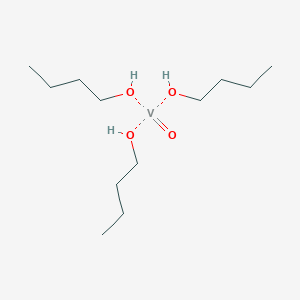
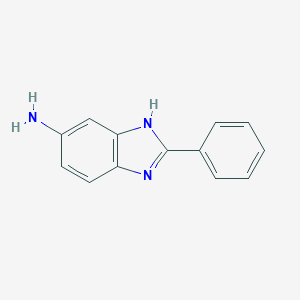
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
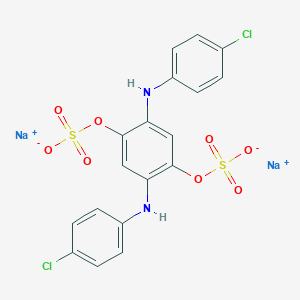


![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)
